2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid

Description

Chemical Identity and Classification

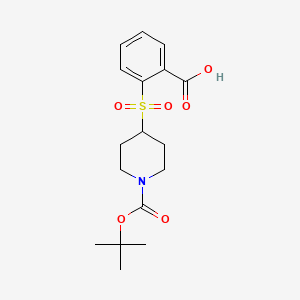

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid is a synthetic organic compound with the molecular formula C₁₇H₂₃NO₆S and a molecular weight of 369.43 g/mol . Its structure features three distinct moieties:

- A piperidine ring substituted at the 4-position with a sulfonyl group.

- A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.

- A benzoic acid group connected via a sulfonyl bridge.

The compound is classified as a sulfonamide derivative due to the presence of the sulfonyl group bridging the aromatic and heterocyclic components. Its IUPAC name, 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfonylbenzoic acid , reflects this structural complexity. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 191–193°C | |

| Boiling Point | 564.9±50.0°C (predicted) | |

| Density | 1.298±0.06 g/cm³ | |

| pKa | 2.83±0.36 (predicted) |

The Boc group confers stability during synthetic processes, while the sulfonyl bridge enhances molecular rigidity, making it valuable in medicinal chemistry.

Historical Context and Development

The compound first gained prominence in the early 2000s as a key intermediate in synthesizing protease inhibitors and kinase-targeted therapies. Patent WO2019232010A1 (2019) detailed its use in preparing Ampreloxetine , a norepinephrine reuptake inhibitor. Its utility expanded with the rise of proteolysis-targeting chimeras (PROTACs) , where it serves as a semi-flexible linker between target protein ligands and E3 ubiquitin ligase binders.

Synthetic routes evolved from early methods involving:

Nomenclature Variations and Database Entries

The compound is cataloged under multiple identifiers across chemical databases:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 849035-97-8, 170838-26-3 | |

| PubChem CID | 2761099 | |

| ChemSpider ID | 2041830 | |

| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfonylbenzoic acid |

Common synonyms include:

- N-Boc-4-(2-carboxybenzenesulfonyl)piperidine

- tert-Butyl 4-[(2-carboxyphenyl)sulfonyl]piperidine-1-carboxylate .

Database entries emphasize its role as a PROTAC linker , with SMILES string CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2C(=O)O .

Significance in Organic and Medicinal Chemistry Research

This compound’s modular structure enables three critical applications:

- PROTAC Development : As a linker, it optimizes spatial orientation between target proteins and E3 ligases, enhancing degradation efficiency. Studies show its semi-flexible alkyl chain allows conformational adaptability, achieving DC₅₀ values <10 nM in BRD4 degraders.

- Peptide Mimetics : The Boc-protected piperidine mimics proline residues, stabilizing secondary structures in peptidomimetic drug candidates.

- Cross-Coupling Reactions : The sulfonyl group acts as a directing group in Suzuki-Miyaura couplings , enabling aryl-aryl bond formation.

Recent work by Farnaby et al. (2020) demonstrated its use in BAF complex degraders , where it facilitated ternary complex formation between SMARCA2/4 and VHL E3 ligase. Its versatility is further highlighted in photoaffinity labeling probes , where the benzoic acid moiety is functionalized with diazirines for target identification.

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6S/c1-17(2,3)24-16(21)18-10-8-12(9-11-18)25(22,23)14-7-5-4-6-13(14)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHZVQJKTJTTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375544 | |

| Record name | 2-[1-(tert-Butoxycarbonyl)piperidine-4-sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-97-8 | |

| Record name | 2-[1-(tert-Butoxycarbonyl)piperidine-4-sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]sulfonyl}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Steps in the Synthesis

Starting Materials

The synthesis typically begins with commercially available or easily synthesized starting materials:

- 4-(2-bromophenyl)piperidine : A key intermediate.

- Di-tert-butyl dicarbonate (Boc2O) : Used to introduce the tert-butoxycarbonyl (Boc) protecting group.

- Sulfonating agents : For introducing the sulfonyl group.

- Benzoic acid derivatives : As precursors for the benzoic acid moiety.

Reaction Sequence

The preparation involves multiple steps, as outlined below:

Step 1: Boc Protection of Piperidine

The piperidine derivative is reacted with di-tert-butyl dicarbonate in an appropriate solvent such as tetrahydrofuran (THF). This reaction introduces the Boc protecting group at the nitrogen atom of the piperidine ring:

$$

\text{4-(2-bromophenyl)piperidine} + \text{Boc}_2\text{O} \rightarrow \text{tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate}

$$

Conditions :

- Solvent: THF or THF/water mixture.

- Temperature: 10–30 °C.

- Catalyst: Alkali metal carbonate (e.g., sodium carbonate) or organic amines like N,N-diisopropylethylamine.

Step 2: Sulfonation

The Boc-protected piperidine is sulfonated using a sulfonating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid. This step introduces the sulfonyl group onto the aromatic ring.

Step 3: Coupling with Benzoic Acid

The sulfonated intermediate is coupled with a benzoic acid derivative under basic conditions to form the final product. Carbon dioxide may also be used to carboxylate an aryllithium intermediate formed in situ:

$$

\text{(Boc-protected piperidinylphenyl)} + \text{CO}_2 \rightarrow \text{2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid}

$$

Conditions :

- Reagent: Alkyl lithium reagent for carboxylation.

- Temperature: -20 °C to room temperature.

- Solvent: THF or other aprotic solvents.

Reaction Conditions and Optimization

Temperature Control

Temperature plays a critical role in each step:

- Boc protection is conducted at mild temperatures (10–30 °C).

- Sulfonation and coupling reactions may require heating (40–100 °C) to drive the reaction to completion.

Solvent Selection

Common solvents include:

- Tetrahydrofuran (THF): Preferred for its ability to dissolve organic and inorganic reagents.

- Alcohols (e.g., methanol, ethanol): Used in some steps for recrystallization or as diluents.

Reagent Purity

High-purity reagents are essential to avoid side reactions and ensure high yields.

Isolation and Purification

After each step, the product is typically isolated using conventional techniques:

- Filtration : To remove insoluble by-products.

- Chromatography : To purify intermediates and final products.

- Recrystallization : To enhance purity and yield of the final compound.

Data Table of Reaction Parameters

| Step | Reagents/Conditions | Temperature Range | Solvent | Yield (%) |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, Na₂CO₃, THF | 10–30 °C | THF | ~90 |

| Sulfonation | Sulfur trioxide-pyridine complex | Room temperature | Dichloromethane | ~85 |

| Coupling/Carboxylation | Alkyl lithium reagent, CO₂ | -20–0 °C | THF | ~80 |

Notes on Process Efficiency

Yield Optimization

Careful control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, is critical for maximizing yield.

Challenges

Potential challenges include:

- Side reactions during sulfonation.

- Difficulty in isolating pure intermediates due to similar physical properties.

Chemical Reactions Analysis

Types of Reactions

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that compounds with sulfonamide functionalities exhibited IC₅₀ values ranging from 3.6 µM to 11.0 µM against tumor cell lines such as HCT-116 and MCF-7 . This suggests that this compound could serve as a lead compound for further development into anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. Research indicates that similar sulfonamide derivatives can inhibit inflammatory responses in vivo, showcasing promising results comparable to established anti-inflammatory drugs like indomethacin . The ability to modulate inflammatory pathways positions this compound as a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

A study focused on synthesizing new sulfonamide derivatives based on the structure of this compound reported significant anticancer activity against leukemia and CNS cancer cell lines. The lead compounds demonstrated over 70% inhibition in cell proliferation assays, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Case Study 2: In Vivo Anti-inflammatory Testing

In another case study, researchers evaluated a series of related compounds in a carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited substantial anti-inflammatory effects within hours of administration, reinforcing the therapeutic potential of sulfonamide-containing compounds in managing inflammation .

Mechanism of Action

The mechanism of action of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid in PROTACs involves the following steps:

Binding to Target Protein: The target-binding moiety of the PROTAC binds to the target protein.

Recruitment of E3 Ligase: The E3 ligase-binding moiety recruits an E3 ubiquitin ligase.

Ubiquitination: The E3 ligase ubiquitinates the target protein.

Proteasomal Degradation: The ubiquitinated target protein is recognized and degraded by the proteasome.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid with structurally related benzoic acid derivatives from diverse sources:

Key Findings:

Linker Effects: Sulfonyl vs. Methoxy/Ethynyl: The sulfonyl group in the target compound increases acidity (pKa ~2.5–3.0 for benzoic acid) compared to methoxy-linked analogs (pKa ~4.5–5.0) due to stronger electron withdrawal .

Substituent Impact :

- Halogenation : Bromine or fluorine substituents (e.g., CAS 847728-01-2) enhance lipophilicity (logP increase by ~0.5–1.0 units) and metabolic stability .

- Boc Protection : All Boc-containing compounds share stability in basic conditions but require acidic deprotection (e.g., TFA) for amine release .

Biological Relevance :

- The target compound’s sulfonyl group is critical for interacting with polar residues in protease active sites, while methoxy or ethynyl linkers are preferred in kinase inhibitors for hydrophobic pocket penetration .

Biological Activity

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid, with the molecular formula and CAS number 849035-97-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a piperidine ring, a sulfonyl group, and a benzoic acid moiety, which may contribute to its pharmacological properties.

The compound has a melting point range of 191–193 °C and a molecular weight of 369.44 g/mol . Its solubility and stability under physiological conditions are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, notably G protein-coupled receptors (GPCRs). Research indicates that compounds with similar structures can act as antagonists or modulators of inflammatory pathways. For example, sulfonyl derivatives have been explored for their role in inhibiting the P2Y14 receptor, which mediates inflammatory responses by regulating neutrophil motility .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of sulfonyl derivatives. In vitro evaluations showed that compounds structurally related to this compound exhibited significant activity against various bacterial strains. The following table summarizes the antibacterial activity of related compounds:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1.4 μM |

| Compound B | Escherichia coli | 200 nM |

| Compound C | Proteus mirabilis | Active at 1 mM |

These findings suggest that the sulfonyl group may enhance the interaction with bacterial targets, leading to effective inhibition .

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been linked to their ability to inhibit specific GPCRs involved in inflammatory pathways. For instance, antagonists of the P2Y14 receptor have shown promise in reducing inflammation in models of asthma and other inflammatory diseases . This mechanism could be relevant for this compound, suggesting potential therapeutic applications in managing inflammatory conditions.

Case Studies

- Study on Neutrophil Motility : A study investigating the effects of sulfonyl-containing compounds on neutrophil motility demonstrated that these compounds could significantly reduce neutrophil recruitment in response to inflammatory stimuli. This suggests their potential utility in treating conditions characterized by excessive inflammation .

- Antimicrobial Evaluation : Another study focused on the synthesis and testing of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .

Q & A

Q. What statistical methods are appropriate for analyzing contradictory bioassay results across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.